REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]([Cl:15])[CH:2]=1.C([Li])CCC.[Cl:21][CH2:22][CH2:23][CH2:24]I>O1CCCC1>[Cl:21][CH2:22][CH2:23][CH2:24][CH:7]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:6]1[CH:1]=[CH:2][C:3]([Cl:15])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After 20 min at −78° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by the addition of saturated ammonium chloride (100 ml)
|
Type
|
ADDITION
|
Details
|
diluted with toluene
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (elution hexane-toluene 85:15)
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |